3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Overview
Description
3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring The compound also contains a cyclohexanecarboxylate group and a 3,5-dimethylphenoxy substituent
Preparation Methods
The synthesis of 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with 4-oxo-4H-chromen-7-yl cyclohexanecarboxylate under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can be compared with other similar compounds, such as:
3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: This compound has a similar chromen-4-one core but differs in the presence of a hydroxy group instead of a cyclohexanecarboxylate group.
3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one: This compound has an ethyl group instead of the dimethyl groups on the phenoxy ring.
Properties
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-15-10-16(2)12-19(11-15)28-22-14-27-21-13-18(8-9-20(21)23(22)25)29-24(26)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZLQSDWMXPHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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